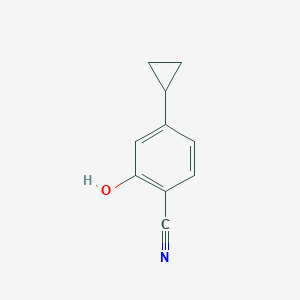

4-Cyclopropyl-2-hydroxybenzonitrile

Description

Contextualization within the Field of Benzonitrile (B105546) and Cyclopropyl (B3062369) Chemistry

Benzonitriles, aromatic compounds containing a cyano (-C≡N) group attached to a benzene (B151609) ring, are versatile intermediates in organic synthesis. masterorganicchemistry.comnih.gov The nitrile group can be transformed into various other functional groups, including amines, carboxylic acids, and amides, making benzonitriles valuable building blocks for a wide array of more complex molecules. nih.govsavemyexams.com The synthesis of benzonitriles can be achieved through several methods, such as the dehydration of benzamides or the reaction of aryl halides with cyanide salts. youtube.com

Cyclopropane (B1198618) rings, the smallest of the cycloalkanes, are characterized by significant ring strain due to their 60° bond angles, a considerable deviation from the ideal 109.5° tetrahedral angle. masterorganicchemistry.com This strain imparts unique reactivity to cyclopropyl-containing compounds, making them useful in various chemical transformations. masterorganicchemistry.com The formation of cyclopropane rings can be accomplished through methods like the Wurtz reaction or the cyclopropanation of alkenes. masterorganicchemistry.comyoutube.com The incorporation of a cyclopropyl group into a molecule can influence its physical and chemical properties, including its reactivity and biological activity.

The compound 4-Cyclopropyl-2-hydroxybenzonitrile combines the features of both benzonitriles and cyclopropanes, creating a molecule with a distinct set of properties and potential for further chemical exploration.

Academic Significance of the Hydroxyl and Nitrile Functional Groups in Modern Organic Synthesis

The hydroxyl (-OH) and nitrile (-C≡N) functional groups are of paramount importance in modern organic synthesis due to their versatile reactivity. masterorganicchemistry.comnih.gov

The hydroxyl group is a polar functional group that can participate in hydrogen bonding, influencing the solubility and physical properties of a molecule. khanacademy.org It can act as a nucleophile, be converted into a good leaving group, or be oxidized to form aldehydes, ketones, or carboxylic acids. In the context of aromatic rings, the hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.

The nitrile group is a strongly electron-withdrawing group with a carbon-nitrogen triple bond. nih.govyoutube.com This group can undergo a variety of transformations. nih.gov It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents to form ketones. savemyexams.com The nitrile group's ability to be converted into other functional groups makes it a valuable synthon in the construction of complex organic molecules. nih.gov

The simultaneous presence of both a hydroxyl and a nitrile group in this compound offers multiple reaction pathways for synthetic chemists to explore, allowing for the introduction of diverse functionalities and the construction of novel molecular architectures.

Overview of Principal Research Domains Pertaining to Structurally Analogous Compounds and Their Reactivity

Research into compounds structurally analogous to this compound is driven by the desire to understand how structural modifications influence chemical reactivity and potential applications. Key areas of investigation include:

Synthesis of Substituted Hydroxybenzonitriles: The development of efficient synthetic routes to various substituted hydroxybenzonitriles is a significant area of research. For instance, methods for preparing 2-hydroxybenzonitrile (B42573) often involve the dehydration of salicylaldoxime, which can be formed from a salicylaldehyde (B1680747) derivative. google.com Similarly, 4-hydroxybenzonitrile (B152051) can be synthesized from p-cresol (B1678582) or p-hydroxybenzaldehyde.

Reactivity of Donor-Acceptor Cyclopropanes: Cyclopropanes bearing both an electron-donating group (like a hydroxyl-substituted aryl group) and an electron-accepting group (like a ketone) are known as donor-acceptor cyclopropanes. These compounds exhibit unique reactivity, and methods for their synthesis, such as the Corey-Chaykovsky cyclopropanation of chalcones, are actively being developed. nih.gov

Applications in Medicinal Chemistry: The benzonitrile and cyclopropyl motifs are present in numerous biologically active compounds. For example, 4-cyanophenol has been identified as a monoamine oxidase inhibitor. nih.gov The exploration of structurally related compounds allows for the investigation of structure-activity relationships and the potential discovery of new therapeutic agents.

The study of these analogous compounds provides valuable insights into the chemical behavior and potential utility of molecules like this compound.

Chemical Compound Data

| Compound Name |

| This compound |

| 2-Hydroxybenzonitrile |

| 4-Hydroxybenzonitrile |

| 2-Cyanophenol |

| Salicylonitrile |

| 4-Cyanophenol |

| p-Hydroxybenzonitrile |

| 4-Chloro-2-hydroxybenzonitrile |

| Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro- |

| (1-benzyl)cyclopropylamine |

| 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes |

| 2-hydroxychalcones |

| methyl-(2-cyanophenoxy)acetate |

| 3-amino-N-phenylbenzofuran-2-carboxamide |

| 2-(2-oxo-2-phenylethoxy)benzonitrile |

| 3-amino-2-cyanobenzo[b]furane |

| p-Hydroxybenzoic acid |

| p-cresol |

| p-hydroxybenzaldehyde |

| salicylaldehyde |

| salicylaldoxime |

| benzamide |

| diazomethane |

| 1,3-dibromopropane |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-cyclopropyl-2-hydroxybenzonitrile |

InChI |

InChI=1S/C10H9NO/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7,12H,1-2H2 |

InChI Key |

JEYJJLZLOIINHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Route Optimization for 4 Cyclopropyl 2 Hydroxybenzonitrile

Direct Synthetic Approaches to 4-Cyclopropyl-2-hydroxybenzonitrile

Direct synthetic routes aim to construct the target molecule in a minimal number of steps, often by forming the key aryl-cyclopropyl bond on a pre-functionalized benzene (B151609) ring.

Nucleophilic Substitution and Cross-Coupling Reactions for Direct Aryl-Cyclopropyl Linkage Formation

The formation of a direct bond between the cyclopropyl (B3062369) group and the aromatic ring at the C-4 position is a key challenge. While direct nucleophilic substitution of a leaving group on an unactivated aromatic ring by a cyclopropyl nucleophile is difficult, modern cross-coupling reactions offer a powerful solution. A plausible and highly effective method involves the transition-metal-catalyzed cross-coupling of a 4-halo-2-hydroxybenzonitrile derivative with a cyclopropyl organometallic reagent.

For instance, a Suzuki-Miyaura coupling reaction using cyclopropylboronic acid or a related boronate ester is a primary strategy. This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base.

Another relevant approach is the Chan-Lam cyclopropylation, which typically forms C-O or C-N bonds. nih.gov While this reaction conventionally leads to cyclopropyl ethers when reacting with phenols, modifications and specific catalyst systems could potentially be explored to favor C-C bond formation, although this is less common. nih.govworktribe.com A copper-catalyzed reaction using potassium cyclopropyltrifluoroborate (B8364958) is a key example of this type of transformation. nih.gov

Strategic Utilization of Precursor Molecules

The selection of appropriate starting materials is critical for an efficient synthesis. A highly strategic precursor for the direct synthesis of this compound is 4-Bromo-2-hydroxybenzonitrile . This compound is commercially available and provides a reactive handle (the bromine atom) at the desired position for cross-coupling reactions. nih.govsigmaaldrich.comsynquestlabs.com

The use of 4-hydroxybenzonitrile (B152051) as a precursor is more complex for a direct C-4 cyclopropylation. Direct cyclopropylation of the phenol (B47542) ring would likely require harsh conditions or specialized catalysts, with a significant risk of O-cyclopropylation to form the corresponding cyclopropyl ether. nih.govworktribe.com A multi-step sequence would be more probable, involving protection of the hydroxyl group, followed by functionalization at the C-4 position before introducing the cyclopropyl moiety.

Cyclopropyl halides, such as cyclopropyl bromide, could be used in conjunction with a metalated 2-hydroxybenzonitrile (B42573) derivative, but such approaches can be lower yielding and less selective than modern cross-coupling methods.

Table 1: Key Precursor Molecules

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| 4-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | Ideal precursor for direct synthesis via cross-coupling at the C-4 position. nih.gov |

| 4-Hydroxybenzonitrile | C₇H₅NO | Potential precursor requiring multiple steps, including protection and functionalization. |

| Cyclopropylboronic acid | C₃H₇BO₂ | Key reagent for introducing the cyclopropyl group via Suzuki-Miyaura coupling. |

| Potassium cyclopropyltrifluoroborate | C₃H₆BF₃K | Stable and effective reagent for copper-catalyzed cyclopropylation reactions. nih.govworktribe.com |

Optimization of Reaction Conditions: Temperature, Solvent, and Catalysis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound from a cross-coupling reaction. For a Suzuki-Miyaura coupling of 4-Bromo-2-hydroxybenzonitrile with cyclopropylboronic acid, several parameters would be systematically varied.

Catalysis : The choice of palladium catalyst and ligand is paramount. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points. The ligand can influence catalyst stability and reactivity.

Solvent : The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and an aqueous base solution is typically employed.

Base : A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to activate the boronic acid.

Temperature : These reactions are often heated, with temperatures ranging from 80 °C to 120 °C, to ensure a reasonable reaction rate.

Table 2: Hypothetical Optimization of Suzuki-Miyaura Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

|---|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(OAc)₂ / SPhos | Varying yields and reaction times. |

| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ | Affects reaction rate and side products. |

| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | Influences solubility and reaction temperature. |

| Temperature | 80 °C | 100 °C | 120 °C | Higher temperatures may increase rate but also degradation. |

Indirect Synthetic Strategies and Precursor Derivatization

Indirect routes involve building the desired molecule through a multi-step sequence, often starting from a more accessible but less functionalized scaffold.

Multi-step Synthesis from Accessible 2-Hydroxybenzonitrile Scaffolds

Starting from 2-hydroxybenzonitrile , a plausible synthetic pathway would involve several key transformations. googleapis.comgoogleapis.com The general strategy would be to introduce a functional group at the para-position to the hydroxyl group, which can then be converted into the cyclopropyl moiety. youtube.comyoutube.com

A representative sequence could be:

Protection of the Hydroxyl Group : The phenolic hydroxyl is acidic and can interfere with many organometallic reactions. It would first be protected, for example, as a methyl ether (methoxyphenol) or a silyl (B83357) ether.

Electrophilic Aromatic Substitution : The protected 2-methoxybenzonitrile (B147131) would then undergo an electrophilic substitution reaction. Due to the ortho, para-directing nature of the methoxy (B1213986) group, a halogen (e.g., bromine) can be selectively introduced at the C-4 position using a reagent like N-Bromosuccinimide (NBS).

Aryl-Cyclopropyl Cross-Coupling : The resulting 4-bromo-2-methoxybenzonitrile (B1291993) would then undergo a Suzuki-Miyaura or similar cross-coupling reaction with cyclopropylboronic acid to form 4-cyclopropyl-2-methoxybenzonitrile.

Deprotection : The final step would be the cleavage of the protecting group (e.g., using BBr₃ for a methyl ether) to reveal the hydroxyl group and yield the final product, this compound.

Introduction of the Cyclopropyl Moiety via Advanced Organic Transformations

More advanced methods could also be envisioned for introducing the cyclopropyl group. One such strategy could involve the transformation of the 4-position into an alkene, followed by cyclopropanation.

Exploration of Multi-component Reactions and Cascade Processes

The synthesis of complex molecules like this compound can be significantly streamlined by employing multi-component reactions (MCRs) and cascade processes. These approaches offer considerable advantages in terms of efficiency, atom economy, and reduced waste compared to traditional linear synthetic routes.

Multi-component Reactions (MCRs)

MCRs are convergent chemical reactions where three or more starting materials react in a single pot to form a product that incorporates the majority of the atoms from the reactants. rug.nl This strategy is highly valued for its ability to rapidly generate molecular complexity from simple precursors. While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for synthesizing highly substituted aromatic compounds or related structures could be adapted.

For instance, the Doebner reaction , a classical MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. mdpi.com The principles of this reaction, involving the condensation of multiple components to build a complex scaffold, could hypothetically be tailored. A theoretical MCR approach to this compound might involve the condensation of a cyclopropyl-substituted precursor, a component to form the phenolic ring, and a cyanide source under conditions that favor annulation and aromatization.

Another relevant MCR is the Strecker reaction , which traditionally synthesizes α-amino acids from aldehydes, ammonia, and hydrogen cyanide. While not directly applicable to benzonitrile (B105546) synthesis, its variants and the broader class of isonitrile-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, demonstrate the power of combining multiple simple molecules to create complex functionalized products in a single step. mdpi.comresearchgate.net

Interactive Table: Prominent Multi-component Reactions

| Reaction Name | Reactants | Typical Product | Reference |

|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Ammonia, Hydrogen Cyanide | α-Amino Nitrile / α-Amino Acid | |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia | Dihydropyridine | |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone | |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | rug.nlresearchgate.net |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acid | mdpi.com |

Cascade Processes

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming transformations within a single synthetic operation, where the subsequent reaction is triggered by the functionality formed in the previous step. For a molecule containing a strained ring system like a cyclopropane (B1198618), cascade processes involving ring-opening or rearrangement are particularly relevant.

The synthesis of indolizinone derivatives through a cascade rearrangement of 4'-Chlorospiro[cyclopropane-1,5'-isoxazolidines] highlights a relevant strategy. researchgate.net This process is facilitated by a chlorine substituent that promotes a cyclopropyl to cyclobutyl ring enlargement, demonstrating how a strained ring can participate in and direct a complex reaction sequence. researchgate.net A hypothetical cascade for this compound could start with a cyclopropanation reaction, such as the Johnson–Corey–Chaykovsky reaction , to form a cyclopropyl-containing intermediate. x-chemrx.comnih.gov Subsequent intramolecular reactions, potentially triggered by the newly introduced functionality, could then lead to the formation and functionalization of the aromatic ring in a controlled sequence.

Methodological Advancements in Benzonitrile Synthesis with Relevance to the Compound's Production

The synthesis of the benzonitrile core is central to producing this compound. Recent decades have seen significant advancements beyond classical methods like the Sandmeyer reaction, focusing on greener, more efficient, and versatile processes.

One notable advancement is the development of a three-step protocol to convert pyridines into benzonitriles. This method involves pyridine (B92270) N-oxidation, photochemical deconstruction, and a subsequent Diels-Alder cycloaddition to build the benzonitrile ring. researchgate.net This "ring replacement" strategy offers a modular approach for late-stage functionalization and provides a novel retrosynthetic pathway from readily available pyridine starting materials. researchgate.net

Another key area of progress is the direct ammoxidation of alkylbenzenes. This industrial process, which converts toluene to benzonitrile, has been refined through nanotech-nology. medcraveonline.com By fabricating transition metal oxide clusters within the pores of β-zeolites, researchers have developed catalysts that exhibit high selectivity (up to 99%) and efficiency for the ammoxidation of various alkylbenzenes. medcraveonline.com This method effectively suppresses combustion side-reactions, even at higher reactant concentrations. medcraveonline.com Such a process could potentially be adapted for a precursor like 4-cyclopropyltoluene.

The use of ionic liquids has also emerged as a green alternative in benzonitrile synthesis. A novel route from benzaldehyde (B42025) utilizes a hydroxylamine-based ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent. rsc.org This method avoids the use of metal catalysts and corrosive acids, achieving a 100% yield of benzonitrile in two hours at 120°C. The ionic liquid can be easily recovered and recycled. rsc.org

Furthermore, modern cross-coupling reactions remain a cornerstone of aryl nitrile synthesis. While classical methods often rely on palladium or nickel catalysts, new developments focus on improving catalyst efficiency and using less expensive metals. sci-hub.se For instance, manganese-catalyzed coupling reactions have been explored for the synthesis of biaryl compounds like o-tolyl benzonitrile, a key intermediate for sartan drugs. sci-hub.se These advancements in coupling technology are directly applicable to the synthesis of functionalized benzonitriles.

A method for preparing 2-hydroxybenzonitrile itself involves the reaction of hydroxylamine (B1172632) with a metal salt or complex of a 2-hydroxyarylaldehyde (like salicylaldehyde), followed by dehydration of the resulting aldoxime. google.com This approach could be directly applied to a 3-cyclopropyl-2-hydroxy-salicylaldehyde precursor to yield the target compound.

Interactive Table: Comparison of Benzonitrile Synthesis Methods

| Method | Starting Material(s) | Key Features | Reference |

|---|---|---|---|

| Pyridine Ring Replacement | Pyridine derivative | Three-step protocol; N-oxidation, photochemical deconstruction, Diels-Alder cycloaddition. | researchgate.net |

| Catalytic Ammoxidation | Alkylbenzene (e.g., Toluene) | Uses transition metal oxide clusters in zeolites; high selectivity and efficiency. | medcraveonline.com |

| Ionic Liquid-Based Synthesis | Benzaldehyde, Hydroxylamine-based IL | Green, metal-free, recyclable catalyst/solvent system, high yield. | rsc.org |

| From Hydroxyarylaldehyde | 2-Hydroxyarylaldehyde, Hydroxylamine | Forms an aldoxime intermediate which is then dehydrated. | google.com |

Chemical Reactivity and Transformation Studies of 4 Cyclopropyl 2 Hydroxybenzonitrile

Reactivity Profiles of the Nitrile Functionality

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. nih.gov This inherent electrophilicity is the basis for a range of nucleophilic additions and other transformations.

The electron-deficient carbon atom of the nitrile group is susceptible to attack by nucleophiles. Grignard reagents, for instance, can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. nih.gov

Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating reactions with weak nucleophiles like water. nih.gov While the nitrile group itself is not typically considered a strong electrophile, its reactivity can be enhanced by the presence of adjacent electron-withdrawing groups. googleapis.com

The nitrile group can undergo reduction to form a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). organic-chemistry.orgnih.gov The reaction proceeds through nucleophilic addition of a hydride ion to the electrophilic carbon, forming an intermediate imine anion. A second hydride addition leads to a dianion, which upon aqueous workup, yields the primary amine. nih.govorganic-chemistry.org Alternatively, catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or nickel can also achieve this reduction. nih.gov Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde. organic-chemistry.org

Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions. nih.govresearchgate.net The reaction mechanism involves two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. researchgate.netgoogle.com

In an acidic medium, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water, leading to the formation of an imidic acid intermediate that tautomerizes to an amide. nih.govresearchgate.netresearchgate.net Subsequent hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) ion. researchgate.netgoogle.com

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile to form an imine anion. Protonation by water then generates an imidic acid, which tautomerizes to the amide. organic-chemistry.orgresearchgate.net Further hydrolysis of the amide in the basic medium results in the formation of a carboxylate salt and ammonia. researchgate.netgoogle.com

Table 1: Summary of Nitrile Group Reactivity

| Reaction Type | Reagents | Product |

| Nucleophilic Addition | Grignard Reagents (e.g., RMgX) followed by H₃O⁺ | Ketone |

| Reduction | LiAlH₄, then H₂O | Primary Amine |

| Reduction | H₂ / Metal Catalyst (Pd, Pt, or Ni) | Primary Amine |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde |

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic Acid |

| Basic Hydrolysis | OH⁻, H₂O, heat, then H₃O⁺ | Carboxylic Acid |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (–OH) group in 4-Cyclopropyl-2-hydroxybenzonitrile significantly influences the molecule's reactivity, primarily through its ability to act as a nucleophile and an activating group for the aromatic ring.

The oxygen atom of the hydroxyl group is nucleophilic and can readily participate in O-alkylation and O-acylation reactions. O-alkylation, the formation of an ether, can be achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkyl halide.

O-acylation, the formation of an ester, can be accomplished by reacting the phenol with an acyl halide or a carboxylic anhydride. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. For hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions, where the amine functionality is protonated, allowing the hydroxyl group to react selectively. nih.gov

Table 2: General Reactions of the Phenolic Hydroxyl Group

| Reaction Type | General Reagents | General Product |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl halide or Anhydride, Base | Ester |

The ortho-positioning of the hydroxyl group relative to the nitrile and cyclopropyl (B3062369) substituents opens up possibilities for intramolecular cyclization reactions. For instance, the synthesis of benzofurans can be achieved from ortho-hydroxyphenyl derivatives. organic-chemistry.orgnih.gov While specific studies on this compound are not prevalent, the general reactivity patterns of related compounds suggest that it could serve as a precursor for heterocyclic systems.

The presence of a donor-acceptor system, with the electron-donating hydroxyl group and the electron-withdrawing nitrile group, can facilitate cyclization reactions. The hydroxyl group enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack, which could be a key step in certain cyclization pathways.

Transformations Involving the Cyclopropyl Ring System

The cyclopropyl group is a three-membered carbocyclic ring that possesses significant ring strain. This strain influences its chemical reactivity, often leading to ring-opening reactions under various conditions.

In the context of a donor-acceptor cyclopropane (B1198618), where the cyclopropyl ring is adjacent to an electron-donating group (like the hydroxyl-substituted phenyl ring) and an electron-withdrawing group, the ring is activated towards ring-opening reactions. Such systems can react with a variety of partners, including nucleophiles, electrophiles, and radicals. organic-chemistry.org

The ring-opening of cyclopropane derivatives can be initiated by radical species. For example, the addition of a radical to a double bond adjacent to a cyclopropane ring can lead to a cyclopropyl-substituted carbon radical. This intermediate can then undergo ring-opening to generate an alkyl radical, which can subsequently participate in cyclization or other reactions. nih.gov Theoretical studies on C-cyclopropyl-N-methylnitrone have explored its participation in [3+2] cycloaddition reactions, highlighting the electronic effects of the cyclopropyl group on reactivity. scielo.org.mxresearchgate.net

While specific transformations of the cyclopropyl ring in this compound have not been extensively documented, the principles of donor-acceptor cyclopropane chemistry suggest that it could undergo a variety of ring-opening and annulation reactions to form more complex molecular architectures.

Mechanistic Studies of Ring-Opening Reactions and Rearrangements

The inherent ring strain of the cyclopropane moiety in structures analogous to this compound makes it susceptible to various ring-opening reactions. The presence of the ortho-hydroxy group plays a crucial role, often participating in or directing the course of these transformations. Studies on related 1-acyl-2-(2-hydroxyaryl)cyclopropanes show that these molecules can undergo rearrangement to form important heterocyclic structures like 2,3-dihydrobenzofurans. numberanalytics.comresearchgate.net

This transformation is often catalyzed by acid. For instance, treatment of a 2-hydroxyaryl-substituted donor-acceptor cyclopropane with a strong Brønsted acid can lead to the formation of 2-phenacyl-2,3-dihydrobenzofurans. numberanalytics.com The proposed mechanism involves the formation of a highly reactive ortho-quinone methide intermediate, which then undergoes an intramolecular cyclization. numberanalytics.comrsc.org The reaction conditions can be tuned to favor different products, showcasing the synthetic versatility of this scaffold.

Oxidative radical ring-opening reactions also represent a key transformation pathway for cyclopropane derivatives. youtube.comchemrxiv.orgmdpi.com These reactions can be initiated by various radical species and often proceed through a cyclopropyl-substituted carbon radical that readily opens to a more stable alkyl radical, which can then be trapped or undergo further cyclization. mdpi.com For example, manganese(III) acetate (B1210297) has been used to mediate the radical ring-opening and cyclization of methylenecyclopropanes with dicarbonyl compounds. While not demonstrated specifically on this compound, these methods highlight a potential avenue for its functionalization.

| Entry | Substrate Type | Reagent/Catalyst | Product Type | Ref. |

| 1 | 2-Hydroxyaryl D-A Cyclopropane | Brønsted Acid (e.g., TfOH) | 2,3-Dihydrobenzofuran | numberanalytics.com |

| 2 | 2-Hydroxyaryl D-A Cyclopropane | Nucleophile (e.g., H₂O) | 2,8-Dioxabicyclo[3.2.1]octane | numberanalytics.com |

| 3 | Cyclopropanol | AgNO₃ / (NH₄)₂S₂O₈ | γ-Carbonyl Quinone | youtube.com |

| 4 | Methylenecyclopropane | Mn(OAc)₃ / Malonate | Dihydronaphthalene |

Diastereoselective and Enantioselective Transformations of Cyclopropyl Derivatives

The development of stereoselective transformations is a cornerstone of modern organic synthesis. For cyclopropyl derivatives, controlling diastereoselectivity and enantioselectivity is crucial for accessing chiral building blocks. While specific studies on this compound are limited, a vast body of research on related D-A cyclopropanes provides a framework for predicting its behavior.

Enantioselective ring-opening reactions of D-A cyclopropanes have been achieved using various chiral catalysts, enabling the synthesis of enantioenriched γ-aminobutyric acid (GABA) derivatives and other valuable compounds when amines, alcohols, or thiols are used as nucleophiles. organic-chemistry.org The stereochemical outcome is dictated by the chiral environment created by the catalyst, which differentiates between the enantiotopic faces of the cyclopropane or the prochiral nucleophile.

Furthermore, enantioselective cyclopropanation reactions represent a direct approach to chiral cyclopropyl compounds. The Corey-Chaykovsky reaction, a common method for synthesizing cyclopropanes from enones, can be rendered enantioselective by using chiral sulfur ylides. mdpi.com Similarly, transition metal-catalyzed cyclopropanations, for instance with rhodium catalysts, can achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of spirocyclopropanes when appropriate chiral ligands are employed. nih.gov Biocatalysis, using engineered enzymes like myoglobins, has also emerged as a powerful tool for highly stereoselective cyclopropanation of heterocycles like benzofurans, yielding complex tricyclic scaffolds with excellent enantiopurity (>99% ee). researchgate.net

| Method | Transformation | Catalyst/Reagent | Stereocontrol | Typical ee/de | Ref. |

| Asymmetric Ring-Opening | D-A Cyclopropane + Amine | Ni-complex / Chiral Ligand | Enantioselective | High | organic-chemistry.org |

| Asymmetric Cyclopropanation | Enone + Sulfur Ylide | Chiral Sulfide | Enantioselective | High | mdpi.com |

| Catalytic Cyclopropanation | Olefin + Diazo Compound | Rh₂(p-PhTPCP)₄ | Enantio- & Diastereoselective | High | nih.gov |

| Biocatalytic Cyclopropanation | Benzofuran + Diazoester | Engineered Myoglobin | Enantio- & Diastereoselective | >99% ee/de | researchgate.net |

Advanced Coupling and Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of aromatic compounds. For a molecule like this compound, these methods offer powerful strategies for modification at various positions on the aromatic ring, assuming a suitable halide or triflate precursor.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. nobelprize.org A halogenated precursor, such as 4-cyclopropyl-2-iodo- or -bromobenzonitrile, could be coupled with a wide range of aryl or vinyl boronic acids or esters. Conversely, a 4-halo-2-hydroxybenzonitrile could be coupled with potassium cyclopropyltrifluoroborate (B8364958) to install the cyclopropyl group. organic-chemistry.orgnih.gov The latter is particularly advantageous as organotrifluoroborates are often more stable and easier to handle than the corresponding boronic acids. nih.gov

The Heck reaction provides a means to introduce alkenyl groups. wikipedia.orgorganic-chemistry.orgmdpi.com Reacting a halogenated precursor of this compound with an alkene under palladium catalysis would yield a styrenyl or other vinylic derivative, which could serve as a handle for further transformations. youtube.com

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines onto the aromatic ring. numberanalytics.comwikipedia.orglibretexts.org This reaction typically uses a palladium catalyst with specialized bulky, electron-rich phosphine (B1218219) ligands to couple an aryl halide or triflate with an amine. researchgate.netwikipedia.org This would be a powerful method for synthesizing amino derivatives of the target scaffold.

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Ref. |

| Suzuki-Miyaura | Aryl-X + R-B(OH)₂ | Pd(OAc)₂ / XPhos | C-C | organic-chemistry.orgnih.gov |

| Heck | Aryl-X + Alkene | Pd(OAc)₂ / PPh₃ | C=C | youtube.comwikipedia.org |

| Buchwald-Hartwig | Aryl-X + R₂NH | Pd₂(dba)₃ / BINAP | C-N | researchgate.netwikipedia.org |

Detailed Mechanistic Investigations of Key Organic Transformations

Understanding the reaction mechanisms is fundamental to controlling selectivity and improving reaction efficiency. The transformations applicable to this compound are underpinned by well-studied mechanistic principles.

The rearrangement of 2-hydroxyaryl cyclopropanes to 2,3-dihydrobenzofurans under acidic conditions is believed to proceed through a distinct pathway. The reaction is initiated by protonation, which facilitates the cleavage of the cyclopropane ring to form a carbocationic intermediate. The ortho-hydroxy group then acts as an internal nucleophile, but not directly. Instead, it is proposed that an elimination step forms a transient ortho-quinone methide. This highly reactive intermediate then undergoes a 6-exo-trig intramolecular Michael-type addition of the phenolic oxygen to the α,β-unsaturated system, leading to the formation of the dihydrobenzofuran ring. numberanalytics.comrsc.org

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate (Ar-Pd-X). nobelprize.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base to form a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nobelprize.org

The mechanisms for the Heck and Buchwald-Hartwig reactions follow similar catalytic cycles involving oxidative addition and reductive elimination, with the specific steps of alkene insertion (Heck) or amine coordination and deprotonation (Buchwald-Hartwig) being the key differentiators. wikipedia.orgwikipedia.org

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopropyl 2 Hydroxybenzonitrile

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise atomic coordinates and insights into crystal packing and intermolecular interactions. In the absence of a specific crystal structure for 4-Cyclopropyl-2-hydroxybenzonitrile, the methodologies and findings from structurally similar compounds, such as substituted benzonitriles and cyclopropyl-containing aromatic systems, serve as a valuable guide.

The growth of single crystals suitable for X-ray diffraction is a critical first step. For organic molecules like this compound, slow evaporation of a saturated solution is a common and effective technique. The choice of solvent is crucial and is typically determined through solubility tests with various organic solvents such as acetone, ethanol, and methanol (B129727). For instance, in the case of 3-hydroxy-4-methoxybenzaldehyde, methanol was found to be a suitable solvent for growing single crystals via slow evaporation.

Once suitable crystals are obtained, X-ray diffraction data is collected. Modern diffractometers, such as a Bruker D8 Venture, are commonly employed for this purpose. The crystal is typically maintained at a low temperature, for example 193 K, to minimize thermal vibrations and obtain higher quality data. The diffraction data is then processed using specialized software packages like SHELX and Olex2 to solve and refine the crystal structure. nih.gov

The conformation of the cyclopropyl (B3062369) group relative to the benzene (B151609) ring is a key structural feature. In cyclopropyl-substituted aromatic compounds, a bisected conformation, where the C-H bond of the cyclopropyl carbon attached to the ring is coplanar with the aromatic ring, is often favored. nih.gov This arrangement maximizes the electronic interaction between the cyclopropyl group and the π-system of the benzene ring.

Furthermore, the presence of the 2-hydroxybenzonitrile (B42573) moiety raises the possibility of tautomerism. While the phenolic form is generally more stable for simple phenols, intramolecular hydrogen bonding and crystal packing forces can influence the tautomeric equilibrium. X-ray crystallography is the definitive method for determining the predominant tautomeric form in the solid state.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its functional groups.

Nitrile Group (C≡N): The nitrile stretching vibration is one of the most characteristic bands in the infrared and Raman spectra. For benzonitrile (B105546) derivatives, this band typically appears in the region of 2220-2240 cm⁻¹. In a study of 4-chloro-2-methyl benzonitrile, the C≡N stretch was observed at 2234 cm⁻¹ in the FT-IR spectrum. ijtsrd.com The position of this band can be influenced by the electronic effects of the other substituents on the benzene ring.

Hydroxyl Group (O-H): The hydroxyl group gives rise to a strong, broad O-H stretching band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The precise position and shape of this band are sensitive to the strength and nature of the hydrogen bonding interactions. In addition to the stretching mode, the in-plane O-H bending vibration is expected in the 1300-1400 cm⁻¹ region, and the out-of-plane bending can be observed in the 600-700 cm⁻¹ range. For phenol (B47542), the O-H stretching vibration is a prominent feature. ijaemr.com

Cyclopropyl Group: The cyclopropyl group has several characteristic vibrational modes. These include C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes, often referred to as "ring breathing" modes, which are typically found in the 1000-1250 cm⁻¹ region. The specific frequencies can vary depending on the substitution pattern.

The aromatic ring itself will also exhibit a series of characteristic C-H and C=C stretching and bending vibrations.

A summary of expected vibrational modes for this compound based on related compounds is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | 4-chloro-2-methyl benzonitrile ijtsrd.com |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 | Phenol ijaemr.com |

| In-plane bending | 1300 - 1400 | Phenol ijaemr.com | |

| Out-of-plane bending | 600 - 700 | Phenol ijaemr.com | |

| Cyclopropyl | C-H Stretching | > 3000 | General |

| Ring deformation | 1000 - 1250 | General | |

| Aromatic Ring | C=C Stretching | 1400 - 1600 | Substituted benzenes |

| C-H Bending | 700 - 900 | Substituted benzenes |

In modern spectroscopic analysis, it is common practice to correlate experimental vibrational spectra with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). ijtsrd.com By calculating the vibrational frequencies of a proposed molecular structure, a theoretical spectrum can be generated. Comparison of this theoretical spectrum with the experimental FT-IR and Raman data allows for a more confident assignment of the observed vibrational bands to specific molecular motions. ijtsrd.com This approach is particularly valuable for complex molecules where vibrational modes can be highly coupled. For instance, in the study of 4-chloro-2-methyl benzonitrile, DFT calculations were used to support the assignment of the experimental FT-IR and FT-Raman spectra. ijtsrd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the aromatic, cyclopropyl, and hydroxyl protons.

The aromatic region typically displays signals for the three protons on the benzene ring. Their chemical shifts and coupling patterns are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrile group. The proton ortho to the hydroxyl group is expected to appear at a different chemical shift compared to the other two aromatic protons due to the anisotropic effects and resonance contributions of the substituents. The coupling constants between adjacent aromatic protons (typically in the range of 6-10 Hz for ortho coupling) help to confirm their relative positions on the ring. libretexts.orgorganicchemistrydata.org

The cyclopropyl group exhibits a complex set of signals due to the unique chemical environment of its protons. The methine proton (CH) and the two sets of non-equivalent methylene (B1212753) protons (CH₂) will each have distinct chemical shifts. The geminal coupling between the methylene protons and the vicinal coupling between the methine and methylene protons result in intricate splitting patterns. libretexts.orgubc.ca These coupling constants are crucial for confirming the presence and connectivity of the cyclopropyl ring. libretexts.orgmdpi.com

The hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

A representative, though not specific to this exact molecule, ¹H NMR data for a related substituted benzene can be seen in the spectra of 2-cyanophenol and 4-cyanophenol. chemicalbook.comchemicalbook.com For instance, in 2-cyanophenol, the aromatic protons show distinct shifts and coupling patterns that help in their assignment. chemicalbook.com Similarly, the spectrum of cyclopropylbenzene (B146485) shows characteristic signals for the cyclopropyl protons. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (ortho to -OH) | 6.8 - 7.2 | d | ~8.0 |

| Aromatic H (ortho to -CN) | 7.3 - 7.6 | d | ~8.0 |

| Aromatic H (meta to both) | 6.7 - 7.0 | dd | ~8.0, ~2.0 |

| Cyclopropyl-CH | 1.5 - 2.0 | m | - |

| Cyclopropyl-CH₂ | 0.6 - 1.2 | m | - |

Note: This is a predicted table based on general principles and data for similar structures. Actual values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. huji.ac.il In a broadband decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single line, simplifying the spectrum. huji.ac.ilyoutube.com

The aromatic region will show six distinct signals for the benzene ring carbons. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield (to a higher ppm value) due to the deshielding effect of the oxygen atom. Conversely, the carbon of the nitrile group (C-CN) will also appear downfield, typically in the range of 110-120 ppm. oregonstate.eduwisc.edu The quaternary carbon attached to the cyclopropyl group will also have a characteristic chemical shift. The remaining aromatic carbons will have shifts influenced by the electronic effects of both the hydroxyl and cyclopropyl groups. organicchemistrydata.org

The cyclopropyl group will exhibit two signals: one for the methine carbon (CH) and one for the methylene carbons (CH₂). Notably, the carbons of a cyclopropane (B1198618) ring often appear at unusually high field (low ppm values), sometimes even below 0 ppm, due to their unique ring strain and hybridization. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 155 - 160 |

| C-CN | 100 - 105 |

| C-Cyclopropyl | 140 - 145 |

| C-H (Aromatic) | 115 - 135 |

| C (Nitrile) | 118 - 122 |

| Cyclopropyl-CH | 10 - 15 |

Note: This is a predicted table based on general principles and data for similar structures like 3-Bromo-4-hydroxybenzonitrile and 4-Hydroxybenzaldehyde. chemicalbook.comchemicalbook.com Actual values may vary.

To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure, advanced multi-dimensional NMR techniques are employed. nih.govbitesizebio.comyoutube.com

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between adjacent aromatic protons and between the methine and methylene protons of the cyclopropyl group, confirming their connectivity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons by linking the ¹H and ¹³C NMR data. bitesizebio.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY can be used to determine the preferred conformation of the cyclopropyl group relative to the benzene ring. ipb.pt

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.

The benzonitrile moiety acts as the primary chromophore in this compound. The electronic absorption spectrum is characterized by π → π* transitions within the aromatic ring. sphinxsai.com The positions and intensities of the absorption bands are sensitive to the nature and position of substituents on the benzene ring. sciencepublishinggroup.com

The hydroxyl group (-OH) is an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. As an electron-donating group, the hydroxyl group typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). msu.edu This is due to the delocalization of the lone pair of electrons from the oxygen atom into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO). sphinxsai.com

The cyclopropyl group, while primarily an alkyl substituent, can also interact with the aromatic π-system through its Walsh orbitals, leading to further shifts in the absorption maxima. The nitrile group (-CN), being electron-withdrawing, also influences the electronic transitions. The interplay of these substituent effects determines the final appearance of the UV-Vis spectrum. nih.govcolab.ws The maximum absorption wavelength for substituted benzonitriles is often influenced by the polarity of the solvent. sciencepublishinggroup.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Cyanophenol |

| 4-Cyanophenol |

| Cyclopropylbenzene |

| 3-Bromo-4-hydroxybenzonitrile |

Computational Chemistry and Theoretical Modeling of 4 Cyclopropyl 2 Hydroxybenzonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Investigations into 4-Cyclopropyl-2-hydroxybenzonitrile using DFT have yielded a wealth of information regarding its fundamental properties.

Accurate Geometry Optimization and Electronic Structure Calculations

DFT methods are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, these calculations pinpoint the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This optimized geometry is crucial as it forms the basis for all other computational predictions.

Once the geometry is optimized, the electronic structure can be analyzed. This involves mapping the distribution of electrons within the molecule and determining the energies of its molecular orbitals. Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical vibrational analysis is a powerful tool for interpreting and predicting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of this compound, researchers can assign specific molecular motions, such as stretching, bending, and twisting of chemical bonds, to the absorption bands observed in its spectra. These theoretical spectra serve as a valuable reference for experimentalists, aiding in the identification and characterization of the compound.

The accuracy of these predictions is highly dependent on the chosen DFT functional and basis set. Comparing the calculated frequencies with experimental data allows for the validation of the computational model and can provide a more detailed understanding of the molecule's vibrational modes.

Comprehensive Conformational Landscape Analysis and Energy Minima Determination

The presence of the flexible cyclopropyl (B3062369) group introduces the possibility of multiple stable conformations for this compound. Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify all possible low-energy structures, or conformers. This is achieved by rotating specific bonds and calculating the energy at each step.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides a virtual laboratory to study the intricate details of chemical reactions at a level of detail often inaccessible to experimental methods alone. For this compound, these approaches can unravel the step-by-step pathways of its reactions.

Identification and Characterization of Transition States and Activation Barriers

A key goal in studying reaction mechanisms is to identify the transition state—the highest energy point along the reaction coordinate that connects reactants to products. Computational methods can locate and characterize the geometry and energy of these fleeting structures. The energy difference between the reactants and the transition state is the activation barrier, a critical parameter that governs the rate of the reaction.

By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, a detailed energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.

Influence of Solvation Models on Reaction Pathway Predictions

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvent effects through various solvation models. These range from implicit models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit models, where individual solvent molecules are included in the calculation.

For reactions involving this compound, studying the impact of different solvation models is crucial for obtaining predictions that accurately reflect experimental conditions. The choice of solvent can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the activation barriers and potentially even the preferred reaction mechanism. The polarizable continuum model (PCM) is a sophisticated method used to consider solute-solvent interactions.

Application of Advanced Computational Techniques: Molecular Dynamics and Ab Initio Calculations

The study of this compound can be significantly enhanced through the use of advanced computational techniques. Molecular dynamics (MD) simulations and ab initio calculations, in particular, offer powerful tools for investigating the behavior of this molecule at an atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Molecular dynamics simulations allow for the examination of the time-dependent behavior of molecular systems. acs.orgacs.org For this compound, MD simulations could model the molecule's conformational dynamics, revealing how the cyclopropyl and hydroxyl groups move and interact with the benzonitrile (B105546) core over time. Such simulations can also be used to study the compound's interactions with its environment, such as a solvent or a biological receptor. nih.govnih.gov By simulating the molecule in a box of water molecules, for instance, one could analyze the formation and dynamics of hydrogen bonds between the hydroxyl and nitrile groups and the surrounding water. This information is crucial for understanding the compound's solubility and transport properties.

Ab initio calculations, which are based on the principles of quantum mechanics, provide a fundamental understanding of a molecule's electronic structure. pnas.orgnih.gov These methods can be used to accurately predict various molecular properties of this compound, such as its optimized geometry, electronic energy, and vibrational frequencies. derpharmachemica.com Density Functional Theory (DFT) is a particularly common and effective ab initio method for such purposes. researchgate.net For example, DFT calculations could be employed to determine the precise bond lengths and angles within the molecule, as well as to predict its infrared and Raman spectra. These theoretical spectra can be invaluable for interpreting experimental spectroscopic data. Furthermore, ab initio methods can be used to investigate the molecule's reactivity, for example, by calculating the energies of its frontier molecular orbitals (HOMO and LUMO) or by modeling the transition states of potential chemical reactions. researchgate.net

The combination of MD simulations and ab initio calculations can provide a comprehensive picture of this compound's properties and behavior. For instance, snapshots from an MD trajectory can be used as starting points for high-level ab initio calculations to obtain more accurate energies or to analyze specific intermolecular interactions in detail. This synergistic approach allows for a deeper understanding of the structure-property relationships of this complex molecule.

Applications of 4 Cyclopropyl 2 Hydroxybenzonitrile in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The strategic positioning of reactive functional groups on the aromatic core of 4-Cyclopropyl-2-hydroxybenzonitrile makes it a valuable precursor for the synthesis of intricate organic molecules. The interplay between the electron-withdrawing nitrile group and the electron-donating hydroxyl and cyclopropyl (B3062369) groups influences the reactivity of the aromatic ring, allowing for selective chemical transformations.

This compound has been identified as a crucial starting material in the synthesis of sophisticated heterocyclic compounds with significant biological activities. These compounds are classified as specialty chemicals due to their complex structures and targeted applications, primarily in the pharmaceutical industry.

Notably, this benzonitrile (B105546) derivative is a key intermediate in the preparation of tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds. nih.gov These resulting molecules have been investigated as modulators of the C5a receptor, which plays a critical role in inflammatory responses. nih.gov The synthesis involves leveraging the functionalities of this compound to build the core heterocyclic scaffold of these potential therapeutic agents for a variety of inflammatory and immune system disorders. nih.gov

Furthermore, this compound serves as a precursor for another class of specialty chemicals: heterocyclic compounds with RORγt (Retineic acid receptor-related orphan receptor gamma t) modulating activity. lu.se RORγt is a nuclear receptor that is essential for the differentiation of Th17 cells, which are implicated in autoimmune diseases. The synthesis of these modulators, which hold promise for the treatment of conditions like psoriasis and multiple sclerosis, utilizes this compound as a foundational building block. lu.se

The following table summarizes the role of this compound as a precursor in the synthesis of these specialty chemicals:

| Precursor Compound | Target Molecule Class | Therapeutic Area |

| This compound | Tetrahydropyrido-pyridine and Tetrahydropyrido-pyrimidine derivatives | Inflammatory and Immune System Disorders (C5a Receptor Modulation) |

| This compound | Heterocyclic RORγt Modulators | Autoimmune Diseases and Cancer |

While direct applications of this compound in materials science are not yet extensively documented, the functionalities present in the molecule suggest its potential as a building block for advanced materials. The nitrile and hydroxyl groups are known to participate in polymerization reactions and can influence the properties of the resulting polymers.

For instance, research on related hydroxybenzonitrile derivatives has demonstrated their utility in creating polymers with high glass transition temperatures (Tg). nih.govlu.seacs.orgresearchgate.net The incorporation of aromatic and nitrile functionalities can enhance thermal stability and solvent resistance in polymers like polymethacrylates. nih.govlu.seacs.orgresearchgate.net Although not yet reported for the 4-cyclopropyl derivative specifically, this suggests a promising avenue for the development of novel high-performance polymers.

The presence of the cyclopropyl group could also impart unique properties to materials. This strained ring system can influence the packing of polymer chains and modify the electronic properties of conjugated materials. The synthesis of functional polymers from hydroxybenzoates for applications such as antimicrobial materials is an active area of research, indicating the potential for similarly functionalized benzonitriles.

Rational Design and Synthesis of Novel Chemical Entities Incorporating the Cyclopropyl-Hydroxybenzonitrile Motif

The cyclopropyl-hydroxybenzonitrile motif serves as a valuable scaffold for the rational design of new chemical entities with tailored properties. Medicinal chemists, for example, can utilize this core structure to explore structure-activity relationships (SAR) in drug discovery programs. The cyclopropyl group, in particular, is often used as a bioisostere for other chemical groups, offering a way to fine-tune the pharmacological profile of a lead compound.

Potential for Development as Ligands in Catalysis or Supramolecular Assemblies

The structural features of this compound also suggest its potential for development as a ligand in catalysis or as a component in supramolecular assemblies. The hydroxyl and nitrile groups can act as hydrogen bond donors and acceptors, respectively, which is a key feature for directing the self-assembly of molecules into well-defined architectures.

Research on dihalo-hydroxybenzonitriles has shown that the interplay of hydroxyl-nitrile hydrogen bonding and halogen-halogen interactions can lead to the formation of predictable chain and sheet structures in the solid state. researchgate.net This points to the possibility of using this compound and its derivatives to construct novel supramolecular materials with interesting properties. The formation of co-crystals is another possibility, as mentioned in patents related to complex molecules derived from this precursor. lu.se

In the field of catalysis, phenols and their derivatives are known to act as ligands for various metal catalysts. The hydroxyl group can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the other substituents on the aromatic ring. While the direct use of this compound as a ligand has not been reported, the catalytic applications of cyclopropyl-substituted phenols and aryl cyclopropyl ketones are areas of active investigation. acs.orgresearchgate.netthieme-connect.comrsc.orgnih.govnih.gov The unique steric and electronic properties of the cyclopropyl group could influence the selectivity and activity of catalytic systems.

The following table outlines the potential applications based on the functional groups of this compound:

| Functional Group | Potential Application Area | Rationale |

| Hydroxyl and Nitrile Groups | Supramolecular Chemistry | Hydrogen bonding capabilities for self-assembly and co-crystal formation. researchgate.net |

| Hydroxyl Group | Catalysis | Potential for coordination to metal centers as a ligand. |

| Cyclopropyl Group | Materials Science & Catalysis | Can influence polymer packing and electronic properties; modulates steric and electronic environment of catalytic centers. |

Future Research Directions and Emerging Perspectives for 4 Cyclopropyl 2 Hydroxybenzonitrile Research

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 4-cyclopropyl-2-hydroxybenzonitrile, future research could focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.

One promising area is the exploration of green synthetic routes . For instance, methods utilizing ionic liquids as recyclable reaction media and catalysts could be adapted for the synthesis of substituted benzonitriles. ontosight.aiutexas.edursc.org These approaches can offer advantages such as simplified product separation, elimination of metal salt catalysts, and reduced reaction times. ontosight.aiutexas.edursc.org Another sustainable strategy involves the direct ammoxidation of corresponding alkyl-substituted phenols, a process that can be rendered more selective and efficient by using nanostructured catalysts, such as transition metal oxides within zeolite pores. chemscene.commedcraveonline.com

Furthermore, biocatalysis presents a compelling avenue for the sustainable synthesis of functionalized nitriles. The use of nitrile-hydrolyzing enzymes like nitrilases and nitrile hydratases could offer high selectivity and milder reaction conditions compared to traditional chemical methods. journals.co.za Research into engineering these enzymes to accept 4-cyclopropyl-2-hydroxybenzaldehyde (B2794644) or a related precursor could lead to a highly efficient and green production method.

Finally, the adaptation of flow chemistry for the synthesis of this compound could offer enhanced control over reaction parameters, improved safety, and facile scalability. Automated flow synthesis platforms have been successfully employed for the production of a variety of functionalized organic molecules and could be tailored for this specific compound. nih.govsigmaaldrich.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, use of recyclable catalysts, milder conditions. | Development of ionic liquid-based systems and novel heterogeneous catalysts. ontosight.aiutexas.edursc.orgchemscene.com |

| Biocatalysis | High selectivity, environmentally benign. | Engineering of enzymes for specific substrate recognition. journals.co.za |

| Flow Chemistry | Precise reaction control, scalability, improved safety. | Adaptation of automated synthesis platforms for continuous production. nih.govsigmaaldrich.com |

Deeper Computational Insight into Complex Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, a deeper computational analysis could provide invaluable insights into its electronic structure, reactivity, and potential interactions with other molecules.

Density Functional Theory (DFT) calculations can be employed to investigate the effects of the cyclopropyl (B3062369) and hydroxyl groups on the electronic properties of the benzonitrile (B105546) core. utexas.eduderpharmachemica.comnih.gov Such studies can elucidate the molecule's reactivity in various chemical transformations, for example, by calculating molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and global reactivity indices. utexas.edunih.govmdpi.com This understanding is crucial for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

The unique electronic nature of the cyclopropyl group, which can exhibit properties akin to a double bond, warrants specific computational investigation. fiveable.mewikipedia.orgstackexchange.com Modeling studies could explore the extent of electronic conjugation between the cyclopropyl ring and the aromatic system, and how this influences the reactivity of the nitrile and hydroxyl functionalities. stackexchange.comacs.org

Furthermore, molecular dynamics simulations could be used to study the conformational flexibility of this compound and its interactions with solvents or biological macromolecules. This would be particularly relevant if the compound is explored for applications in materials science or medicinal chemistry.

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. utexas.eduderpharmachemica.comnih.govmdpi.com | Prediction of reactivity, regioselectivity, and the influence of substituents. |

| Molecular Modeling of Cyclopropyl Interactions | Conjugation effects, electronic properties. fiveable.mewikipedia.orgstackexchange.comacs.org | Understanding the unique contribution of the cyclopropyl group to the molecule's behavior. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions. | Insights into behavior in different environments and potential for molecular recognition. |

Untapped Applications in Non-Biological Chemical Fields and Niche Materials Science

While the biological activity of many benzonitrile derivatives is an active area of research, the unique combination of functional groups in this compound suggests potential applications in non-biological domains, particularly in materials science.

The benzonitrile structural motif is a key component in various advanced materials. For example, benzonitrile derivatives are utilized in the production of liquid crystals due to their chemical stability and ability to form stable mesophases. chemscene.com The introduction of a cyclopropyl group could modulate the molecule's shape and polarizability, potentially leading to novel liquid crystalline materials with tailored properties.

In the field of organic electronics , functionalized aromatic compounds are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Carbazole-benzonitrile derivatives, for instance, have been investigated as host materials in blue PhOLEDs. rsc.org The specific electronic properties conferred by the cyclopropyl and hydroxyl groups in this compound could be harnessed to develop new materials for organic electronic devices. acs.org

Moreover, the ability of the hydroxyl and nitrile groups to participate in hydrogen bonding and coordination with metal ions opens up possibilities for the design of supramolecular assemblies and functional polymers . The compound could serve as a monomer or a building block for creating complex architectures with specific functions.

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Liquid Crystals | Core component of novel liquid crystal molecules. chemscene.com | Mesophase behavior, thermal stability, dielectric anisotropy. |

| Organic Electronics | Building block for host materials or functional layers in OLEDs or OPVs. rsc.orgacs.org | Photophysical properties (absorption, emission), charge transport characteristics. |

| Supramolecular Chemistry | Monomer for the synthesis of functional polymers or self-assembling systems. | Hydrogen bonding capabilities, metal coordination, self-assembly behavior. |

Development of High-Throughput Methodologies for Synthesis and Characterization

To accelerate the exploration of this compound and its derivatives, the development of high-throughput methodologies for both their synthesis and characterization is essential.

High-throughput synthesis platforms, which often employ robotic automation and parallel reaction formats, could be adapted to rapidly generate a library of analogs of this compound. nih.govsigmaaldrich.comresearchgate.netnih.gov This would allow for a systematic investigation of structure-activity relationships by varying substituents on the aromatic ring. Solid-phase synthesis techniques could also be explored to facilitate the purification of these compound libraries. nih.gov

In parallel, high-throughput screening methods are needed for the rapid evaluation of the properties of these newly synthesized compounds. For instance, colorimetric assays have been developed to screen for the activity of nitrile-hydrolyzing enzymes, which could be adapted to identify biocatalysts for the synthesis of such compounds. nih.govnih.govresearchgate.net Similarly, automated analytical techniques, such as mass spectrometry and nuclear magnetic resonance, can be integrated into high-throughput workflows for rapid structural confirmation and purity assessment. orgsyn.org The development of such integrated systems would significantly accelerate the discovery of new applications for this class of molecules.

| Methodology | Application to this compound Research | Expected Outcome |

| High-Throughput Synthesis | Rapid generation of a library of derivatives. nih.govsigmaaldrich.comresearchgate.netnih.gov | Efficient exploration of structure-property relationships. |

| High-Throughput Screening | Rapid assessment of chemical or physical properties. nih.govnih.govresearchgate.net | Accelerated discovery of new applications and optimized compounds. |

| Automated Characterization | Integration of analytical techniques for fast analysis. orgsyn.org | Streamlined workflow from synthesis to data acquisition. |

Q & A

Q. Key factors affecting yield :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may reduce selectivity.

- Catalyst loading : Excess AlCl₃ (>10 mol%) can lead byproduct formation.

- Temperature : Reactions above 80°C risk cyclopropane ring opening .

Advanced Synthesis: How can continuous flow reactors improve the scalability of this compound synthesis?

Answer:

Continuous flow systems address batch-reaction limitations:

- Precise temperature control : Microreactors minimize thermal degradation of the cyclopropane moiety.

- Mixing efficiency : Turbulent flow regimes enhance reagent contact, reducing reaction times by 30–50% compared to batch methods.

- In-line monitoring : UV-Vis or IR spectroscopy enables real-time adjustment of stoichiometry (e.g., optimizing hydroxylation reagent flow rates) .

Q. Example protocol :

- Reactor type : Stainless steel micro-tubular reactor (ID: 1 mm).

- Flow rate : 0.5 mL/min for cyclopropane introduction, 0.2 mL/min for hydroxylation.

- Output : 85% yield at 65°C vs. 72% in batch mode .

Basic Structural Characterization: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz). The cyclopropyl CH₂ group shows characteristic splitting (δ 1.2–1.5 ppm) .

- ¹³C NMR : The nitrile carbon resonates at δ 118–120 ppm.

- FT-IR : Sharp absorption at 2225 cm⁻¹ (C≡N stretch) and 3250–3400 cm⁻¹ (O-H stretch) .

- Mass spectrometry : Molecular ion peak at m/z 175.1 (C₁₀H₉NO⁺) .

Advanced Structural Analysis: How can X-ray crystallography resolve ambiguities in hydrogen bonding patterns of this compound?

Answer:

Crystallography reveals:

- Hydrogen bond geometry : The hydroxyl group forms intramolecular H-bonds with the nitrile (O-H···N≡C, d = 2.65 Å, θ = 155°), stabilizing the planar conformation.

- Packing motifs : Antiparallel π-stacking of aromatic rings (3.8 Å spacing) influences solubility and melting point .

Validation : Compare experimental data (e.g., CIF files) with DFT-optimized structures (B3LYP/6-311+G(d,p)) to assess lattice energy discrepancies .

Basic Biological Activity: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Antimicrobial screening : Agar dilution assays (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation) .

- Enzyme inhibition : Fluorescence-based assays for cytochrome P450 isoforms (e.g., CYP3A4) using 7-benzyloxy-4-trifluoromethylcoumarin as a substrate .

Advanced Mechanistic Studies: How can molecular docking elucidate this compound’s interaction with biological targets?

Answer:

- Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases, GPCRs) due to the compound’s aromatic/cyclopropane motifs.

- Docking workflow :

- Prepare ligand (AMBER force field).

- Grid generation around the ATP-binding site of EGFR (PDB: 1M17).

- Glide SP scoring to estimate binding affinity (ΔG < −7 kcal/mol suggests strong interaction).

- Validation : Compare with SPR-measured KD values .

Basic Safety: What PPE is essential when handling this compound in the lab?

Answer:

- Eye protection : ANSI Z87.1-compliant goggles with side shields.

- Gloves : Nitrile (0.11 mm thickness, tested to EN 374 for ≥30-min permeation resistance).

- Ventilation : Fume hood with face velocity >0.5 m/s .

Advanced Contamination Control: Which deactivation protocols are effective for this compound spills?

Answer:

- Small spills : Absorb with vermiculite, treat with 10% NaOH/ethanol (1:1 v/v) to hydrolyze nitriles to carboxylates.

- Large spills : Evacuate and apply fogging with 5% hydrogen peroxide to oxidize residuals. Validate decontamination via GC-MS (detection limit <1 ppm) .

Data Contradictions: How to reconcile conflicting solubility data for this compound in DMSO and water?

Answer:

- Methodological audit : Check for temperature variations (e.g., 25°C vs. 37°C) and sonication duration.

- Alternative techniques : Use isothermal titration calorimetry (ITC) to measure ΔHsol and confirm entropy-driven solubility in DMSO .

Advanced Applications: What role does this compound play in photodynamic therapy (PDT) research?

Answer:

The compound acts as a:

- Photosensitizer precursor : Its hydroxyl group chelates metal ions (e.g., Zn²⁺), forming complexes with λex > 650 nm for deep-tissue PDT.

- ROS generation : Under 680-nm light, singlet oxygen (¹O₂) quantum yield reaches 0.45 ± 0.03 (measured via DPBF decay assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products